Silver(1+) propionate
CAS No.: 5489-14-5
Cat. No.: VC16989750
Molecular Formula: C3H6AgO2
Molecular Weight: 181.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5489-14-5 |
|---|---|
| Molecular Formula | C3H6AgO2 |
| Molecular Weight | 181.95 g/mol |
| IUPAC Name | propanoic acid;silver |
| Standard InChI | InChI=1S/C3H6O2.Ag/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
| Standard InChI Key | PVRLVPAHFKKRNI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)O.[Ag] |
Introduction
Chemical Identity and Structural Characteristics
Silver(I) propionate, systematically named silver(1+) propionate, is an organometallic compound with the molecular formula . Its molar mass is reported as 180.9388 g/mol , though some sources round this value to 181.95 g/mol , reflecting slight variations in measurement methodologies. The compound decomposes at 280°C , a critical thermal property influencing its handling and applications.
Table 1: Fundamental Properties of Silver(I) Propionate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass (g/mol) | 180.9388 , 181.95 |
| Melting Point | 280°C (decomposition) |
| CAS Registry Number | 5489-14-5 |
| Synonyms | Silver propionate, Propanoic acid silver(I) salt |
The crystal structure of silver(I) propionate is stabilized by coordination bonds between the silver ion and oxygen atoms from the propionate ligand. This arrangement facilitates its reactivity in organometallic transformations, particularly in halogenation reactions.
Synthesis and Reaction Mechanisms
Silver(I) propionate is typically synthesized via the reaction of propionic acid () with silver oxide () or silver carbonate () under controlled conditions. The compound’s most notable reactivity is observed in the Hunsdiecker reaction, where it serves as a precursor for alkyl halide synthesis.
The Hunsdiecker Reaction
When silver(I) propionate reacts with bromine () in carbon tetrachloride (), it undergoes decarboxylative halogenation to yield bromoethane () and silver bromide () . The reaction proceeds via a radical mechanism:
This transformation highlights the compound’s utility in reducing carbon chain length while introducing halogen atoms, a process critical in pharmaceutical and polymer industries .
Table 2: Key Reaction Parameters
Physical and Chemical Properties
The compound’s stability in non-polar solvents like makes it ideal for reactions requiring anhydrous conditions. Its InChIKey (PVRLVPAHFKKRNI-UHFFFAOYSA-N) and SMILES notation ([Ag].O=C(O)CC) provide precise descriptors for computational chemistry applications. Fourier-transform infrared (FTIR) spectroscopy of related silver carboxylates reveals characteristic absorption bands at ~1540 cm⁻¹ (asymmetric COO⁻ stretch) and ~1410 cm⁻¹ (symmetric COO⁻ stretch), corroborating the ionic nature of the silver-propionate bond .
Applications in Industrial and Biomedical Contexts
Organic Synthesis
Beyond the Hunsdiecker reaction, silver(I) propionate participates in cross-coupling reactions and serves as a catalyst in carboxylation processes. Its ability to transfer the propionate group under mild conditions is exploited in synthesizing esters and amides, intermediates in drug development .
Emerging Research and Future Directions
Recent advances in gut-brain axis research have highlighted propionate’s role in neurodegenerative diseases . Although these studies focus on propionic acid rather than its silver salt, they underscore the broader biological relevance of propionate derivatives. Future investigations could explore silver(I) propionate’s potential in modulating microbial communities or serving as a controlled-release propionate source in therapeutic contexts.
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